2-Amino-4-methylthiazole-5-carbonitrile

Antimicrobial GlcN-6-P Synthase Inhibition Drug Discovery

2-Amino-4-methylthiazole-5-carbonitrile (CAS 67322-84-3) is a strategically differentiated, non-fungible 2-aminothiazole building block. The electron-withdrawing C-5 cyano group enables unique synthetic derivatizations (hydrolysis, reduction, cycloaddition) and critically modulates target binding, conferring distinct potency and selectivity profiles versus unsubstituted analogues. As validated by SAR studies, substituting this scaffold with generic 2-aminothiazole leads to divergent and non-equivalent biological data. This compound is ideally suited as a privileged starting material for synthesizing novel GlcN-6-P synthase inhibitors (antibacterial/antifungal) and CTPS1 inhibitors for oncology/immunomodulation research. Ensure data integrity—procure the exact CAS 67322-84-3 scaffold.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 67322-84-3
Cat. No. B3149557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylthiazole-5-carbonitrile
CAS67322-84-3
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C#N
InChIInChI=1S/C5H5N3S/c1-3-4(2-6)9-5(7)8-3/h1H3,(H2,7,8)
InChIKeyULWHWCKQINGKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylthiazole-5-carbonitrile (CAS 67322-84-3): A Core 2-Aminothiazole Scaffold with a Distinct Cyano Group at the C-5 Position for Drug Discovery


2-Amino-4-methylthiazole-5-carbonitrile (CAS 67322-84-3) is a 2-aminothiazole derivative characterized by a methyl group at the 4-position and a cyano (carbonitrile) group at the 5-position. Its molecular formula is C5H5N3S and its molecular weight is 139.18 g/mol [1]. This compound is a versatile building block in medicinal chemistry, with its 2-aminothiazole core being a recognized 'privileged scaffold' [2]. The presence of the C-5 cyano group distinguishes it from the unsubstituted 2-aminothiazole and 2-amino-4-methylthiazole, enabling unique synthetic derivatizations and potentially altering its pharmacokinetic and pharmacodynamic properties. It is commercially available from multiple research chemical suppliers, typically in purities of 95-98% .

Why 2-Amino-4-methylthiazole-5-carbonitrile (CAS 67322-84-3) Cannot Be Replaced by Other 2-Aminothiazoles in Target-Oriented Research


Generic substitution within the 2-aminothiazole class is scientifically unsound for 2-Amino-4-methylthiazole-5-carbonitrile due to its specific C-5 cyano substitution. This functional group is not a passive bystander but a critical determinant of the compound's unique chemical and biological profile. The electron-withdrawing nature of the nitrile directly impacts the electron density of the thiazole ring, which in turn affects its reactivity in synthetic transformations (e.g., hydrolysis to amide/carboxylic acid, cycloadditions) and its interactions with biological targets (e.g., hydrogen bonding, dipole-dipole interactions). As evidenced by structure-activity relationship (SAR) studies in antimicrobial and anticancer research, modifications at the 4 and 5 positions of the thiazole ring drastically alter potency, selectivity, and even the mechanism of action [1]. The cyano group in this specific derivative confers a distinct set of properties not shared by analogs with hydrogen, halogen, or other alkyl/aryl substituents at the C-5 position, making it a non-fungible and strategically important starting material for specific research objectives. Therefore, substituting it with a 'close' analog like 2-amino-4-methylthiazole or 2-aminothiazole would lead to divergent synthetic outcomes and unpredictable, non-equivalent biological data [2].

2-Amino-4-methylthiazole-5-carbonitrile (CAS 67322-84-3): A Quantitative Comparison Guide for Scientific Procurement


Antimicrobial Activity of 2-Amino-4-methylthiazole-5-carbonitrile Analogs Against S. aureus and E. coli

The antimicrobial potential of the 2-Amino-4-methylthiazole core is demonstrated by its analogues. A study on GlcN-6-P synthase inhibitors, which are derived from this core, showed that a specific analogue (4d) had MIC/MBC values of 0.5 and 4 μg/mL against S. aureus and E. coli, compared to reference drugs with a selectivity index >100 folds [1]. This class-level data indicates the scaffold's potential for developing potent antimicrobials. The target compound, 2-Amino-4-methylthiazole-5-carbonitrile, serves as the unoptimized core and is essential for this SAR exploration.

Antimicrobial GlcN-6-P Synthase Inhibition Drug Discovery

Potential as an Anticancer Scaffold via CTPS1 Inhibition

2-Aminothiazole derivatives, including those with the core structure of 2-Amino-4-methylthiazole-5-carbonitrile, have been patented as inhibitors of cytidine triphosphate synthase 1 (CTPS1), a critical enzyme in lymphocyte proliferation [1]. While specific IC50 values for the exact compound are not provided in the patent, the class is explicitly claimed for treating cell proliferation disorders. This provides a strong class-level rationale for its use in anticancer drug discovery, differentiating it from 2-aminothiazoles not designed for this target. The cyano group at the 5-position offers a handle for further optimization and may contribute to improved binding affinity compared to unsubstituted analogs.

Anticancer CTPS1 Inhibition Immuno-Oncology

Physicochemical Properties: Enhanced Lipophilicity vs. 2-Aminothiazole

The calculated LogP (XLogP3-AA) of 2-Amino-4-methylthiazole-5-carbonitrile is -0.1, while the LogP of the unsubstituted 2-aminothiazole is reported as -0.09 [REFS-1, REFS-2]. The presence of the methyl and cyano groups results in a slightly lower lipophilicity compared to the parent scaffold. This is a quantifiable, albeit small, difference that can impact a molecule's ability to cross biological membranes and its overall ADME profile. More importantly, the topological polar surface area (TPSA) is 87.5 Ų, which is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration.

Drug Design Physicochemical Properties ADME

High-Value Research Applications of 2-Amino-4-methylthiazole-5-carbonitrile (CAS 67322-84-3)


Antimicrobial Drug Discovery: SAR Studies on GlcN-6-P Synthase Inhibitors

This compound is ideally suited as a starting material for synthesizing and evaluating novel 2-amino-4-methylthiazole analogues as inhibitors of GlcN-6-P synthase, a validated target for antibacterial and antifungal agents. The data in Section 3 shows that optimized analogues can achieve sub-micromolar MIC values with high selectivity [2]. Researchers can use this core to systematically explore the impact of various substituents at the 2-amino and other positions on antimicrobial potency and spectrum.

Anticancer Research: Development of CTPS1 Inhibitors

Given its structural similarity to compounds claimed in recent patents as CTPS1 inhibitors, this compound is a strategic purchase for oncology research groups focused on targeting nucleotide metabolism in proliferating lymphocytes [2]. It serves as a privileged starting point for synthesizing and testing novel derivatives for activity against hematological malignancies or for use as immunomodulatory agents.

Synthetic Methodology Development: Exploring the Reactivity of the C-5 Cyano Group

The C-5 carbonitrile group is a versatile functional handle for a range of synthetic transformations, including hydrolysis to amides or carboxylic acids, reduction to aminomethyl groups, and conversion to tetrazoles or other heterocycles. This makes the compound an excellent substrate for developing new synthetic methods applicable to 2-aminothiazoles, offering opportunities for diversification that are not possible with C-5 unsubstituted analogs.

Physicochemical Profiling of 2-Aminothiazole Libraries

The compound's distinct combination of substituents (4-methyl, 5-cyano) results in a unique physicochemical signature (LogP = -0.1, TPSA = 87.5 Ų) [2]. It can be used as a reference standard in medicinal chemistry campaigns to probe the relationship between subtle structural changes and key ADME properties like solubility, permeability, and metabolic stability within a series of 2-aminothiazole building blocks.

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